4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate
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Overview
Description
4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a useful research compound. Its molecular formula is C17H11NO7 and its molecular weight is 341.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 341.05355169 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial Applications
One prominent area of research on compounds like 4-methoxyphenyl 6-nitro-2-oxo-2H-chromene-3-carboxylate is their antibacterial properties. Behrami and Dobroshi (2019) synthesized derivatives of 4-hydroxy-chromen-2-one, including compounds with structural similarities to this compound. They found that these compounds exhibit significant antibacterial activity against strains like Staphylococcus aureus, E. coli, and Bacillus cereus, highlighting their potential as antibacterial agents. This study emphasizes the synthetic versatility of chromene derivatives and their utility in developing new antibacterial compounds (Behrami & Dobroshi, 2019).
Antitumor Agent Development
Another critical application is in the field of cancer research, where derivatives of 2H-chromene have been identified as potential antitumor agents. Yin et al. (2013) discovered that compounds like 6-bromo-8-ethoxy-3-nitro-2H-chromene exhibit potent antiproliferative activities against various tumor cell lines. These compounds are effective in blocking AKT phosphorylation and inducing cancer cell apoptosis, suggesting their potential use in cancer therapy (Yin et al., 2013).
Organic Synthesis and Catalysis
Chromene derivatives also play a role in organic synthesis and catalysis. Alonzi et al. (2014) explored the use of polystyrene-supported catalysts in the Michael addition, a key reaction for synthesizing Warfarin and its analogs. Their work demonstrates the utility of chromene derivatives in facilitating environmentally friendly catalytic processes, offering a sustainable approach to synthesizing complex organic molecules (Alonzi et al., 2014).
Photoreagents for Protein Crosslinking
Chromene derivatives have also been explored as photoreagents for protein crosslinking and affinity labeling. Jelenc, Cantor, and Simon (1978) proposed 4-nitrophenyl ethers, related to chromene structures, as high-yield photoreagents for these purposes. Their research underscores the potential of chromene derivatives in biochemical applications, particularly in studying protein interactions and functions (Jelenc et al., 1978).
Electronic and Optical Materials
In the field of materials science, chromene derivatives have been investigated for their electronic and optical properties. Suga et al. (2004) studied the electron-transfer kinetics of nitroxide radicals derived from chromene, highlighting their potential as high power-rate electrode-active materials. This research opens new avenues for using chromene derivatives in developing advanced electronic and energy storage devices (Suga et al., 2004).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(4-methoxyphenyl) 6-nitro-2-oxochromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO7/c1-23-12-3-5-13(6-4-12)24-16(19)14-9-10-8-11(18(21)22)2-7-15(10)25-17(14)20/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRMKACRNCNUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)C2=CC3=C(C=CC(=C3)[N+](=O)[O-])OC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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